Hymeglusin

Description

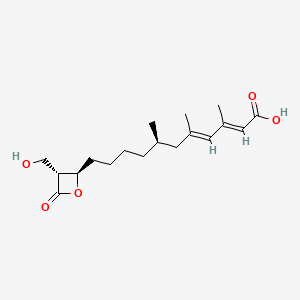

beta-lactone antibiotic from Cephalosporium; hydroxymethylglutaryl-CoA synthase & 3C protease, viral inhibitor; structure in first source

Properties

IUPAC Name |

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCZJZWSXPVLAW-KXCGKLMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318499 | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29066-42-0 | |

| Record name | Hymeglusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29066-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic 1233A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymeglusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hymeglusin's Mechanism of Action on HMG-CoA Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which hymeglusin, a β-lactone-containing fungal metabolite, inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This compound is a potent, specific, and irreversible inhibitor that acts through the covalent modification of a critical cysteine residue within the enzyme's active site. This document details the kinetics of this inhibition, the precise binding site, and the underlying chemical mechanism. Furthermore, it furnishes detailed experimental protocols for key assays and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding and further research in this area.

Introduction: HMG-CoA Synthase and the Mevalonate Pathway

3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) is a pivotal enzyme in the mevalonate pathway, an essential metabolic route for the biosynthesis of cholesterol and other isoprenoids.[1] This pathway commences with the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a reaction catalyzed by HMG-CoA synthase.[1] In eukaryotes, this pathway is fundamental for cholesterol production, while in certain Gram-positive bacteria, it is crucial for the synthesis of isoprenoid precursors.[1] The central role of HMG-CoA synthase in these processes makes it an attractive target for therapeutic intervention.

This compound (also known as F-244, 1233A, and L-659,699) is a fungal-derived β-lactone that has been identified as a highly specific and potent inhibitor of HMG-CoA synthase.[2][3] Its unique mode of action distinguishes it from statins, which target the subsequent enzyme in the mevalonate pathway, HMG-CoA reductase. This guide delves into the intricate details of how this compound exerts its inhibitory effect on HMG-CoA synthase.

The Covalent and Irreversible Inhibition Mechanism

This compound functions as an irreversible inhibitor of HMG-CoA synthase.[4] Its mechanism of action involves the formation of a stable covalent bond with a specific amino acid residue within the active site of the enzyme, leading to its inactivation.

Covalent Adduct Formation

The inhibitory activity of this compound stems from its chemically reactive β-lactone ring. This strained four-membered ring is susceptible to nucleophilic attack. The key nucleophile in the active site of HMG-CoA synthase is the thiol group of a cysteine residue.[2] Specifically, in hamster cytosolic HMG-CoA synthase, this has been identified as Cysteine-129 (Cys129).[4][5] The sulfur atom of the cysteine's thiol group attacks the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable thioester adduct.[2] This covalent modification effectively and permanently blocks the active site, thereby inhibiting the enzyme's catalytic activity.[4][5]

Kinetic Characterization

The inhibition of HMG-CoA synthase by this compound exhibits time-dependent inactivation, which is characteristic of irreversible inhibitors that form a covalent bond.[2] The kinetics of this inhibition follow a two-step model. Initially, this compound binds non-covalently to the active site to form an enzyme-inhibitor complex (E-I). This is followed by the formation of the covalent adduct (E-I*). This process can be described by the following equation:

E + I ⇌ E-I → E-I*

The inhibition is characterized by a saturable binding, and the kinetic parameters, including the inhibitor concentration that gives half-maximal inactivation rate (KI) and the maximum rate of inactivation (kinact), have been determined for HMG-CoA synthase from various species.[2]

Quantitative Data on this compound Inhibition

The potency of this compound as an inhibitor of HMG-CoA synthase has been quantified across different species. The following table summarizes the key kinetic parameters reported in the literature.

| Enzyme Source | Parameter | Value | Reference |

| Rat Liver Cytosolic HMG-CoA Synthase | IC50 | 0.12 µM | [3] |

| Human HMG-CoA Synthase | KI | 53.7 nM | [2] |

| Human HMG-CoA Synthase | kinact | 1.06 min-1 | [2] |

| Enterococcus faecalis mvaS | KI | 606 nM (replot), 700 ± 18.5 nM (nonlinear regression) | [2] |

| Enterococcus faecalis mvaS | kinact | 2.75 min-1 (replot), 3.5 ± 0.6 min-1 (nonlinear regression) | [2] |

| Hamster Cytosolic HMG-CoA Synthase | Binding Ratio (mol this compound/mol enzyme for complete inhibition) | 1.6 - 2.0 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound on HMG-CoA synthase.

HMG-CoA Synthase Activity Assay

The activity of HMG-CoA synthase is typically measured spectrophotometrically by monitoring the consumption of one of the substrates or the formation of a product. A common method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA) released during the reaction to produce a colored product that absorbs at 412 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), DTNB (0.2 mM), and acetyl-CoA (400 µM).

-

Enzyme and Inhibitor Incubation: Add the purified HMG-CoA synthase enzyme (e.g., 48 nM) to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound (e.g., 75-600 nM) for specific time intervals at a controlled temperature (e.g., 18°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the second substrate, acetoacetyl-CoA (e.g., ~7 µM).

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. For inhibition studies, plot the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration.

Determination of Kinetic Parameters (KI and kinact)

For time-dependent irreversible inhibitors, the apparent first-order rate constant of inactivation (kobs) is determined at different inhibitor concentrations.

Protocol:

-

Time-dependent Inactivation Assay: Perform the HMG-CoA synthase activity assay as described above, pre-incubating the enzyme with various concentrations of this compound for different durations.

-

Calculation of kobs: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative of the slope of this plot gives the kobs.

-

Determination of KI and kinact: Plot the reciprocal of kobs (1/kobs) against the reciprocal of the this compound concentration (1/[I]). This double reciprocal plot should yield a straight line. The y-intercept is equal to 1/kinact, and the x-intercept is equal to -1/KI. Alternatively, nonlinear regression analysis of the kobs versus [I] data can be used to determine KI and kinact.

Covalent Binding Studies with Radiolabeled this compound

To confirm the covalent nature of the inhibition and to identify the binding site, radiolabeled this compound (e.g., [14C]this compound or [3H]this compound) is used.

Protocol:

-

Incubation with Radiolabeled Inhibitor: Incubate purified HMG-CoA synthase with a molar excess of radiolabeled this compound.

-

Removal of Unbound Inhibitor: Remove the unbound radiolabeled this compound by methods such as dialysis or gel filtration.

-

Quantification of Binding: Determine the stoichiometry of binding by measuring the amount of radioactivity associated with the protein and quantifying the protein amount.

-

Proteolytic Digestion: Digest the radiolabeled enzyme with a specific protease (e.g., V8 protease).

-

Peptide Purification: Separate the resulting peptides using high-performance liquid chromatography (HPLC).

-

Identification of Labeled Peptide: Identify the radioactive peptide fraction(s).

-

Amino Acid Sequencing: Sequence the purified radioactive peptide to identify the specific amino acid residue that is covalently modified by this compound.

Conclusion

This compound is a powerful and specific irreversible inhibitor of HMG-CoA synthase, acting through a well-defined mechanism of covalent modification of an active site cysteine residue. The detailed understanding of its mode of action, supported by kinetic, biochemical, and structural data, provides a solid foundation for the rational design of novel inhibitors targeting HMG-CoA synthase for therapeutic applications, including the development of new cholesterol-lowering agents and antibiotics. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal β-Lactone Hymeglusin: A Potent Inhibitor of HMG-CoA Synthase

An In-depth Technical Guide on the Origin, Biosynthesis, and Mechanism of Action of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymeglusin, a fungal secondary metabolite, has garnered significant attention in the scientific community for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate pathway. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery and the fungal species responsible for its production. A thorough examination of its biosynthetic pathway is presented, highlighting the novel enzymatic steps involved in the formation of its characteristic β-lactone ring. Furthermore, this document elucidates the molecular mechanism of action by which this compound irreversibly inactivates HMG-CoA synthase. Quantitative data on its biological activity are summarized, and detailed experimental protocols for its fermentation, isolation, and enzymatic analysis are provided to facilitate further research and development.

Introduction

This compound, also known as F-244, is a polyketide of fungal origin characterized by a unique β-lactone structure. It has been identified as a highly specific and irreversible inhibitor of HMG-CoA synthase, a critical enzyme in the biosynthesis of cholesterol and other isoprenoids.[1][2] This mode of action distinguishes it from statins, which target HMG-CoA reductase, a downstream enzyme in the same pathway. The unique inhibitory mechanism of this compound has made it a valuable tool for studying the mevalonate pathway and a potential lead compound for the development of novel therapeutics.

Origin and Discovery

This compound is a secondary metabolite produced by several species of filamentous fungi. It was first isolated from a culture broth of a Scopulariopsis sp.[3] Subsequent research has identified other fungal genera capable of producing this compound, including Nigrospora and Fusarium.[4][5] The discovery of this compound was the result of screening programs aimed at identifying novel inhibitors of cholesterol biosynthesis.

Table 1: Fungal Producers of this compound

| Fungal Genus | Species | Reference |

| Scopulariopsis | sp. F-244 | [3] |

| Nigrospora | sp. TCN-5 | [4] |

| Fusarium | sp. RK97-94 | [4] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a polyketide pathway, orchestrated by a highly reducing polyketide synthase (HR-PKS). The biosynthetic gene cluster for this compound has been identified and characterized in Nigrospora sp. TCN-5.[4] A key and unusual step in its biosynthesis is the formation of the β-lactone ring, which is essential for its biological activity. This reaction is catalyzed by the ketosynthase (KS) domain of the HR-PKS, representing a non-canonical function for this enzyme domain.[4] The process begins with the assembly of a polyketide chain, which is then cyclized to form the β-lactone ring in a terminal step. The immediate precursor to this compound is prethis compound, which undergoes subsequent oxidation to yield the final product.

Mechanism of Action: Inhibition of HMG-CoA Synthase

This compound functions as a potent and irreversible inhibitor of HMG-CoA synthase.[1][2] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a crucial step in the mevalonate pathway. The inhibitory action of this compound is mediated by its reactive β-lactone ring. This strained ring undergoes nucleophilic attack by the active site cysteine residue (Cys129 in the hamster enzyme) of HMG-CoA synthase, leading to the formation of a stable covalent adduct.[5] This covalent modification permanently inactivates the enzyme, thereby blocking the entire downstream pathway.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. Its potency as an HMG-CoA synthase inhibitor is demonstrated by its low IC50 value. Additionally, its antimicrobial properties have been evaluated through the determination of minimum inhibitory concentrations (MIC) against various fungal species.

Table 2: Quantitative Biological Activity of this compound

| Parameter | Organism/Enzyme | Value | Reference |

| HMG-CoA Synthase Inhibition | |||

| IC50 | Rat Liver HMG-CoA Synthase | 0.12 µM | [1] |

| KI | Enterococcus faecalis mvaS | 700 ± 18.5 nM | |

| k_inact | Enterococcus faecalis mvaS | 3.5 ± 0.6 min⁻¹ | |

| Antifungal Activity (MIC) | |||

| Candida albicans | 12.5 µg/mL | ||

| Pyricularia oryzae | 6.25 µg/mL | ||

| Penicillium herquei | 25 µg/mL |

Experimental Protocols

Fermentation of this compound from Scopulariopsis sp.

This protocol is based on established methods for the cultivation of filamentous fungi for secondary metabolite production.

-

Strain Maintenance: Maintain cultures of Scopulariopsis sp. on potato dextrose agar (PDA) slants at 25°C.

-

Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., glucose 2%, peptone 1%, yeast extract 0.5%, pH 6.0) with a loopful of spores from a mature PDA slant. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium (e.g., soluble starch 5%, glucose 1%, peptone 1%, yeast extract 0.5%, CaCO₃ 0.2%, pH 6.5) with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days. Monitor the production of this compound by TLC or HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the culture broth.

-

Extraction: After fermentation, centrifuge the culture broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.

-

Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualizing with UV light or a suitable staining reagent.

-

Purification: Combine the fractions containing pure this compound and concentrate them to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

HMG-CoA Synthase Inhibition Assay

This protocol is adapted from methods used to characterize the inhibition of HMG-CoA synthase.

-

Enzyme Source: Use purified recombinant HMG-CoA synthase or a crude enzyme preparation from a suitable source (e.g., rat liver cytosol).

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), a thiol-reactive reagent for detection (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), and the enzyme.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, acetyl-CoA and acetoacetyl-CoA.

-

Activity Measurement: Monitor the reaction progress by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the free CoA-SH group released during the reaction with DTNB.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound stands out as a fascinating natural product with a unique chemical structure and a highly specific biological activity. Its origin from diverse fungal species and its intricate biosynthetic pathway, particularly the novel β-lactonization mechanism, offer exciting avenues for future research in fungal genetics and enzymology. The detailed understanding of its mechanism of action as an irreversible inhibitor of HMG-CoA synthase provides a solid foundation for its use as a chemical probe and for the rational design of new therapeutic agents. This technical guide serves as a comprehensive resource for researchers aiming to explore the full potential of this compound in both basic science and drug discovery.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Early Discovery and Isolation of Hymeglusin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery, isolation, and characterization of Hymeglusin, a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. The document details the initial screening and identification, microbiological sources, and the methodologies employed for its purification and structural elucidation.

Discovery and Initial Characterization

This compound, also known as F-244, 1233A, and L-659,699, was identified through screening programs designed to discover specific inhibitors of mevalonate biosynthesis. Initial studies utilized an intact mammalian cell assay with Vero cells to identify compounds that inhibited cell growth in a standard medium, but not when supplemented with mevalonate, indicating a specific action on the mevalonate pathway.[1]

The compound was isolated from the culture broth of fungal strains, including Fusarium sp. and Scopulariopsis candelabrum.[2] It was characterized as a β-lactone antibiotic with a unique (3R,4R) configuration.[3][4]

Physicochemical and Biological Properties

This compound is a white amorphous powder, soluble in methanol, ethanol, acetonitrile, ethyl acetate, and chloroform, but insoluble in water and hexane.[1] Its molecular formula is C₁₈H₂₈O₅, with a molecular weight of 324.19 g/mol .[1]

The primary biological activity of this compound is the potent and specific inhibition of HMG-CoA synthase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[2][5][6] This inhibition is irreversible and occurs through the covalent modification of a cysteine residue (Cys129) in the active site of the enzyme.[2][5][6]

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value | Notes |

| HMG-CoA Synthase | 0.12 μM | Covalently modifies the active Cys129 residue.[2][5] |

In addition to its effects on mammalian cells, this compound also exhibits antimicrobial and antifungal properties.

Table 2: Antimicrobial and Antifungal Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 12.5 µg/ml |

| Penicillium herquei | 25 µg/ml |

| Pyricularia oryzae | 6.25 µg/ml |

Source:[1]

Experimental Protocols

3.1. Fermentation and Isolation of this compound

A detailed protocol for the fermentation and isolation of this compound from a fungal culture is outlined below. This is a generalized procedure based on common mycological and biochemical practices.

3.1.1. Fermentation

-

Inoculum Preparation: A culture of the producing fungal strain (e.g., Fusarium sp.) is grown on a suitable agar medium. A portion of the mycelial growth is then used to inoculate a seed culture in a liquid medium.

-

Production Culture: The seed culture is transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound.

3.1.2. Isolation and Purification

-

Broth Extraction: After fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.

-

Solvent Extraction: The filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to transfer the this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the this compound. This may include:

-

Silica gel column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC).

-

3.2. HMG-CoA Synthase Inhibition Assay

The inhibitory activity of this compound on HMG-CoA synthase can be determined using a spectrophotometric assay.

-

Reaction Mixture: A reaction mixture is prepared containing buffer, the substrate acetyl-CoA, and the enzyme HMG-CoA synthase.

-

Inhibitor Incubation: Purified this compound is added to the reaction mixture at various concentrations and incubated for a specific period.

-

Reaction Initiation: The reaction is initiated by the addition of the second substrate, acetoacetyl-CoA.

-

Detection: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, HMG-CoA.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting HMG-CoA synthase, a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and other essential isoprenoids.

Caption: The Mevalonate Pathway and the inhibitory action of this compound.

The diagram above illustrates the initial steps of the mevalonate pathway. Acetyl-CoA and acetoacetyl-CoA are condensed by HMG-CoA synthase to form HMG-CoA. This compound specifically and irreversibly inhibits this step, thereby blocking the entire downstream pathway leading to cholesterol synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in fungi involves a highly reducing polyketide synthase (HR-PKS). The characteristic β-lactone ring, which is crucial for its biological activity, is formed by the ketosynthase (KS) domain of this enzyme during the termination step of the polyketide chain assembly.

Caption: Biosynthetic pathway of this compound by HR-PKS.

This workflow demonstrates the final steps in this compound biosynthesis. The mature polyketide chain, tethered to the acyl carrier protein (ACP), is transferred to the ketosynthase (KS) domain. The KS domain then catalyzes the formation of the β-lactone ring and releases the final this compound molecule. This represents a non-canonical function for a KS domain in a type I PKS system.[3][4]

This guide provides a foundational understanding of the early research that led to the discovery and characterization of this compound. The detailed protocols and pathway diagrams serve as a valuable resource for researchers interested in HMG-CoA synthase inhibitors and natural product drug discovery.

References

Hymeglusin's Role in the Cholesterol Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hymeglusin, a potent and specific inhibitor of a key enzyme in the cholesterol synthesis pathway. This document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experiments to study its activity.

Introduction

This compound, also known as F-244, 1233A, or L-659,699, is a fungal β-lactone antibiotic that has garnered significant interest for its specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGCS).[1][2][3] HMGCS catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical precursor in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[4] Unlike statins, which inhibit HMG-CoA reductase, this compound acts at an earlier step in the pathway, making it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent.[3][5]

Mechanism of Action

This compound is an irreversible inhibitor of cytosolic HMG-CoA synthase.[6][7] Its inhibitory action is highly specific, resulting from the covalent modification of a critical cysteine residue (Cys129) within the active site of the enzyme.[1][2][8] The β-lactone ring of this compound is highly reactive and forms a stable thioester adduct with the sulfhydryl group of Cys129, thereby inactivating the enzyme.[3] Chiral studies have indicated that the (2R,3R)-β-lactone moiety is crucial for this specific inhibition.[2]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. bosterbio.com [bosterbio.com]

- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 5. scispace.com [scispace.com]

- 6. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Hymeglusin: A Technical Guide to its Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymeglusin, also known as F-244, 1233A, or L-659,699, is a fungal-derived β-lactone antibiotic that has garnered significant interest for its potent and specific inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2] This enzyme plays a crucial role in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol and other isoprenoids.[3][4] The unique mechanism of action and biological activities of this compound make it a valuable tool for studying cholesterol metabolism and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, along with relevant experimental methodologies.

Biochemical Properties and Structure

This compound is characterized as a white, amorphous powder with the chemical formula C₁₈H₂₈O₅ and a molecular weight of 324.41 g/mol .[1][5] It is soluble in various organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and ethyl acetate, but insoluble in water and hexane.[5][6]

The chemical structure of this compound is (2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid.[7][8] A key feature of its structure is the trans-β-lactone ring with a (3R,4R) configuration, which is crucial for its biological activity.[9] The specific stereochemistry of the β-lactone ring is essential for its potent and specific inhibition of HMG-CoA synthase.[6][10]

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₂₈O₅ | [1][11] |

| Molecular Weight | 324.41 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 29066-42-0 | [1][11] |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform | [5][6] |

| Insolubility | Insoluble in water, hexane | [5] |

| Target Enzyme | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase | [1] |

| IC₅₀ (HMG-CoA synthase) | 0.12 µM | [1] |

| Inhibition Type | Irreversible, covalent | [2][12] |

Mechanism of Action

This compound is a specific and irreversible inhibitor of HMG-CoA synthase.[2] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys129 in human cytosolic HMG-CoA synthase) within the enzyme's active site.[1][2][12] The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the β-lactone ring and the formation of a stable thioester adduct, thereby inactivating the enzyme.[7]

This covalent inhibition prevents the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the mevalonate pathway.[3] By blocking this pathway, this compound effectively inhibits the downstream synthesis of cholesterol and other isoprenoids.[13]

Signaling Pathway: Cholesterol Biosynthesis and this compound's Point of Inhibition

Caption: Inhibition of HMG-CoA synthase by this compound in the cholesterol biosynthesis pathway.

Biological Activities

Beyond its well-characterized role as an HMG-CoA synthase inhibitor, this compound exhibits a range of other biological activities.

-

Antifungal Activity: this compound has demonstrated activity against various fungal species, including Candida albicans, Penicillium herquei, and Pyricularia oryzae.[5]

-

Antiviral Activity: It has been shown to inhibit the replication of Dengue virus type 2.[1]

-

Inhibition of Cholesterol Biosynthesis: In vivo studies have shown that this compound can inhibit cholesterol biosynthesis in rats by 45% at a dose of 25 mg/kg.[1][6]

-

Potential in Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making HMG-CoA synthase a potential therapeutic target.[4][14] this compound has been investigated for its pro-apoptotic effects in acute myeloid leukemia, particularly in combination with other drugs.[14]

Table 2: In Vitro and In Vivo Activity of this compound

| Activity | Model | Metric | Value | References |

| HMG-CoA Synthase Inhibition | Purified enzyme | IC₅₀ | 0.12 µM | [1][6] |

| Dengue Virus Replication Inhibition | K562 cells | EC₅₀ | 4.5 µM | [1] |

| Antifungal Activity | Candida albicans | MIC | 12.5 µg/ml | [5] |

| Antifungal Activity | Pyricularia oryzae | MIC | 6.25 µg/ml | [5] |

| Cholesterol Biosynthesis Inhibition | Rats | % Inhibition | 45% at 25 mg/kg | [1][6] |

Experimental Protocols

HMG-CoA Synthase Inhibition Assay (Colorimetric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against HMG-CoA synthase by monitoring the consumption of a substrate.

Materials:

-

Purified recombinant HMG-CoA synthase

-

This compound stock solution (in DMSO)

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM DTNB.

-

Prepare substrate solutions of acetyl-CoA (400 µM) and acetoacetyl-CoA (7 µM) in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add a fixed amount of HMG-CoA synthase (e.g., 2 µg/ml) to each well.

-

Add varying concentrations of this compound or DMSO (for control) to the wells.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.

-

-

Initiate Reaction:

-

To start the reaction, add the acetyl-CoA and acetoacetyl-CoA substrate mixture to each well.

-

-

Measure Activity:

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-20 minutes). The increase in absorbance is due to the reaction of the free Coenzyme A (a product of the reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow: HMG-CoA Synthase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound against HMG-CoA synthase.

Conclusion

This compound stands out as a highly specific and potent irreversible inhibitor of HMG-CoA synthase. Its well-defined structure and mechanism of action have made it an invaluable research tool for dissecting the complexities of the mevalonate pathway and its role in various physiological and pathological processes. The detailed biochemical and structural information, coupled with established experimental protocols, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs in therapeutic applications, ranging from metabolic disorders to infectious diseases and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]

- 3. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 4. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. satoshi-omura.info [satoshi-omura.info]

- 6. caymanchem.com [caymanchem.com]

- 7. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C18H28O5 | CID 6440895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hymeglusin (F-244): A Potent Inhibitor of HMG-CoA Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymeglusin, also known as F-244, 1233A, or L-659,699, is a fungal-derived β-lactone that has garnered significant interest as a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (HMGCS).[1][2] This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a critical step in the mevalonate pathway for cholesterol biosynthesis.[3] Unlike statins, which target HMG-CoA reductase, this compound acts on an earlier step in this pathway.[4] Its unique mechanism of action, involving the covalent modification of the active site cysteine residue of HMGCS, makes it a valuable tool for studying cholesterol metabolism and a potential therapeutic agent.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its interplay with key signaling pathways.

Chemical and Physical Properties

This compound is a long-chain fatty acid with a characteristic β-lactone ring.[7] The (2R,3R)-β-lactone moiety is crucial for its specific inhibition of HMG-CoA synthase.[6]

| Property | Value | Reference |

| Synonyms | F-244, 1233A, L-659,699, Antibiotic 1233A | [2][5] |

| Molecular Formula | C₁₈H₂₈O₅ | [7] |

| Molecular Weight | 324.41 g/mol | [7] |

| CAS Number | 29066-42-0 | [5][7] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO, ethanol, methanol, acetone, ethyl acetate, and chloroform. Insoluble in water. | [2][6] |

| Storage | Store at -20°C, under nitrogen, away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [5] |

Mechanism of Action

This compound is an irreversible inhibitor of HMG-CoA synthase.[8] It functions by covalently modifying the active site cysteine residue (Cys129 in hamster HMGCS) of the enzyme.[5][9] This modification occurs through the nucleophilic attack of the cysteine thiol on the β-lactone ring of this compound, leading to the formation of a stable thioester adduct and subsequent inactivation of the enzyme.[1][2] This targeted action specifically blocks the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids.[10]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against HMG-CoA synthase from different species and in various experimental settings.

| Parameter | Species/System | Value | Reference |

| IC₅₀ | Rat Liver Cytosolic HMG-CoA Synthase | 0.12 µM (0.065 µg/ml) | [4][5] |

| IC₅₀ | Hep G2 cells (inhibition of [¹⁴C]acetate incorporation into sterols) | 3 µM | [11] |

| Kᵢ | Human HMG-CoA Synthase | 53.7 nM | [1] |

| kᵢₙₐ꜀ₜ | Human HMG-CoA Synthase | 1.06 min⁻¹ | [1] |

| Kᵢ | Enterococcus faecalis HMG-CoA Synthase (mvaS) | 700 ± 18.5 nM | [1] |

| kᵢₙₐ꜀ₜ | Enterococcus faecalis HMG-CoA Synthase (mvaS) | 3.5 ± 0.6 min⁻¹ | [1] |

| In Vivo Inhibition | Rat (25 mg/kg dose) | 45% inhibition of cholesterol biosynthesis | [5] |

Signaling Pathways

Cholesterol Biosynthesis Pathway

This compound directly inhibits HMG-CoA synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into cholesterol.

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The synthesis of cholesterol is tightly regulated by a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs).[12] SREBPs are transcription factors that, in response to low intracellular sterol levels, are activated and translocate to the nucleus to upregulate the expression of genes involved in cholesterol and fatty acid synthesis, including HMGCS1.[13][14]

Inhibition of HMG-CoA synthase by this compound is expected to decrease the downstream production of cholesterol. This reduction in intracellular sterol levels would likely lead to the activation of the SREBP pathway as a compensatory mechanism to restore cholesterol homeostasis. However, direct experimental evidence detailing the specific effects of this compound on SREBP activation and processing is not extensively available in the reviewed literature.

Caption: The SREBP signaling pathway and the inferred effect of this compound.

Experimental Protocols

In Vitro HMG-CoA Synthase Inhibition Assay

This protocol is adapted from the methodology used for E. faecalis HMG-CoA synthase and can be generalized for other purified HMGCS enzymes.[1]

Objective: To determine the inhibitory kinetics of this compound on purified HMG-CoA synthase.

Materials:

-

Purified HMG-CoA synthase

-

This compound stock solution (in DMSO)

-

Tris-Cl buffer (100 mM, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetyl-CoA (Ac-CoA)

-

Acetoacetyl-CoA

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare reaction mixtures containing 100 mM Tris-Cl (pH 8.0), 0.2 mM DTNB, and the desired concentrations of this compound (e.g., 75 nM to 600 nM).

-

Add purified HMG-CoA synthase (e.g., 2 µg/ml) to the reaction mixtures.

-

Incubate the enzyme with this compound for various time points at a controlled temperature (e.g., 18°C).

-

At each time point, add 400 µM acetyl-CoA to the mixture to protect the remaining active enzyme from further inhibition.

-

Record a baseline absorbance at 412 nm.

-

Initiate the enzyme reaction by adding 7 µM acetoacetyl-CoA.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of Coenzyme A, detected by its reaction with DTNB.

-

Calculate the enzyme activity as the rate of change in absorbance.

-

Plot the percentage of remaining HMGCS activity versus time for each this compound concentration on a semi-log plot to determine the apparent inactivation rate constants (kₐₚₚ).

-

Determine the Kᵢ and kᵢₙₐ꜀ₜ values by analyzing the dependence of kₐₚₚ on the inhibitor concentration.

In Vivo Inhibition of Cholesterol Biosynthesis in Rodents

This protocol is based on studies investigating the in vivo effects of HMG-CoA synthase inhibitors in mice.[3]

Objective: To assess the in vivo efficacy of this compound in inhibiting hepatic cholesterol biosynthesis.

Materials:

-

Laboratory mice or rats

-

This compound

-

Vehicle for oral administration (e.g., appropriate solvent or suspension)

-

[¹⁴C]acetate

-

Saline solution

-

Equipment for oral gavage, tissue homogenization, and scintillation counting

Procedure:

-

Administer this compound orally to the animals at various doses (e.g., up to 25 mg/kg). A control group should receive the vehicle only.

-

At a specified time post-administration, inject the animals with [¹⁴C]acetate.

-

After a defined period of radioisotope incorporation, euthanize the animals and collect the livers.

-

Homogenize the liver tissue.

-

Extract the lipids from the liver homogenates.

-

Separate the sterol fraction from the total lipid extract.

-

Quantify the amount of radioactivity incorporated into the sterol fraction using a scintillation counter.

-

Compare the [¹⁴C]acetate incorporation into sterols in the this compound-treated groups to the control group to determine the percentage of inhibition.

Experimental and Logical Workflows

Workflow for Determining Enzyme Inhibition Kinetics

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the publicly available literature. The available in vivo data primarily focuses on its pharmacodynamic effect of inhibiting cholesterol biosynthesis. Oral administration to mice has been shown to cause a dose-dependent inhibition of [¹⁴C]acetate incorporation into hepatic sterols, demonstrating its bioavailability and activity in a whole-animal model.[3] The inhibition in vivo has been described as reversible, in contrast to the irreversible inhibition observed with the isolated enzyme, suggesting the presence of cellular repair mechanisms or inhibitor turnover.[11]

Other Biological Activities

Beyond its role as an HMG-CoA synthase inhibitor, this compound has demonstrated other biological activities:

-

Antibacterial and Antifungal Properties: this compound was initially identified as a β-lactone antibiotic.[1] It exhibits activity against various fungi and bacteria, including Enterococcus faecalis.[1]

-

Antiviral Activity: It has been shown to inhibit the replication of Dengue virus type 2 in K562 cells.[5]

-

Potential in Cancer Therapy: Recent studies have explored the synergistic effects of this compound with other chemotherapeutic agents, such as venetoclax, in acute myeloid leukemia (AML) by promoting apoptosis.

Conclusion

This compound (F-244) is a highly specific and potent irreversible inhibitor of HMG-CoA synthase. Its well-characterized mechanism of action and demonstrated in vitro and in vivo efficacy in inhibiting cholesterol biosynthesis make it an invaluable research tool. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of lipid metabolism, infectious diseases, and oncology. Further investigation into its pharmacokinetics and its effects on the SREBP signaling pathway will undoubtedly provide deeper insights into its therapeutic potential.

References

- 1. Feedback Regulation of Cholesterol Synthesis: Sterol-Accelerated Ubiquitination and Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatic cholesterol biosynthesis by a 3-hydroxy-3-methylglutaryl coenzyme A synthase inhibitor, 1233A, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. journalwjarr.com [journalwjarr.com]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 13. Inhibition of Cholesterol Biosynthesis [ouci.dntb.gov.ua]

- 14. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Hymeglusin: A Technical Guide to its Inhibition of the Mevalonate Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Hymeglusin, a β-lactone antibiotic renowned for its specific and potent inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and illustrate key concepts through signaling and workflow diagrams. This guide is intended to serve as a valuable resource for professionals engaged in metabolic research and the development of novel therapeutics targeting this essential pathway.

Introduction to this compound and the Mevalonate Pathway

This compound, also known as F-244, 1233A, or L-659,699, is a fungal polyketide first identified as an antibiotic[1][2]. Its significance in biomedical research stems from its identification as a potent, specific, and irreversible inhibitor of HMG-CoA synthase (HMGCS)[3][4][5]. This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a crucial step in the mevalonate pathway[6][7].

The mevalonate pathway is a fundamental metabolic route in eukaryotes and some bacteria, responsible for the synthesis of a wide array of essential molecules derived from isoprenoid precursors[8][9][10]. These include sterols like cholesterol, as well as non-sterol isoprenoids such as dolichol, ubiquinone (Coenzyme Q10), and the prenyl groups (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) required for the post-translational modification of proteins[8][11][12]. Given its central role in cellular processes ranging from membrane integrity to signal transduction, the mevalonate pathway is a key target in various therapeutic areas, including cardiovascular disease and oncology[9][13]. This compound serves as a precise chemical tool to investigate the physiological and pathological roles of this pathway.

Mechanism of Action: Covalent Inhibition of HMG-CoA Synthase

This compound exerts its inhibitory effect through a specific and irreversible mechanism. The molecule contains a reactive β-lactone ring which is essential for its activity[2][14]. Research has conclusively shown that this compound covalently modifies a specific cysteine residue within the active site of HMG-CoA synthase[1][15][16].

Studies using radiolabeled this compound and subsequent peptide sequencing identified this critical residue as Cysteine-129 (Cys129) in hamster and human cytosolic HMG-CoA synthase[14][16]. The β-lactone ring of this compound undergoes nucleophilic attack by the thiol group of Cys129, leading to the opening of the ring and the formation of a stable thioester adduct[1]. This covalent modification permanently inactivates the enzyme, thereby blocking the production of HMG-CoA and halting the flux through the mevalonate pathway. The specificity for HMGCS is notable, with chiral studies indicating the (2R,3R)-β-lactone configuration is crucial for this targeted inhibition[5][14].

Figure 1. Covalent modification of HMG-CoA synthase by this compound.

The Mevalonate Pathway and this compound's Point of Intervention

This compound's inhibition of HMG-CoA synthase occurs early in the mevalonate pathway, effectively cutting off the supply of the central precursor, mevalonate. This blockade has profound downstream consequences, preventing the synthesis of all subsequent products.

Figure 2. this compound blocks the mevalonate pathway at HMG-CoA synthase.

The primary downstream effects of this inhibition include:

-

Depletion of Cholesterol: By preventing the formation of mevalonate, the ultimate precursor for cholesterol, this compound effectively inhibits cholesterol biosynthesis. At a dose of 25 mg/kg, it has been shown to inhibit cholesterol production in rats by 45%[14][15].

-

Depletion of Non-Sterol Isoprenoids: The synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is also blocked. These molecules are vital for:

-

Protein Prenylation: The attachment of FPP or GGPP to proteins (such as Ras, Rho, and Rab GTPases) is critical for their proper subcellular localization and function in signal transduction[11][17]. Inhibition of this process is a key consequence of mevalonate pathway blockade and is indispensable for the survival of certain cell types, like T-cells[18].

-

Biosynthesis: FPP and GGPP are precursors to other essential molecules like ubiquinone (coenzyme Q), heme-A, and dolichol, which are involved in mitochondrial respiration and protein glycosylation, respectively[8][11].

-

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various species and enzyme isoforms. The data consistently demonstrate its high affinity and rapid inactivation of HMG-CoA synthase.

Table 1: Inhibitory Potency and Kinetics of this compound against HMG-CoA Synthase

| Enzyme Source/Organism | Parameter | Value | Reference(s) |

| Rat Liver (cytosolic) | IC₅₀ | 0.12 µM | [14][15] |

| Human (cytosolic) | Kᵢ | 53.7 nM | [1] |

| Human (cytosolic) | kᵢₙₐ꜀ₜ | 1.06 min⁻¹ | [1] |

| Brassica juncea (plant) | IC₅₀ | 35 nM | [7] |

| Enterococcus faecalis (bacterial mvaS) | Kᵢ | 606 - 700 nM | [1] |

| Enterococcus faecalis (bacterial mvaS) | kᵢₙₐ꜀ₜ | 2.75 - 3.5 min⁻¹ | [1] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor binding affinity. kᵢₙₐ꜀ₜ: Maximal rate of inactivation.

Table 2: In Vivo and Cellular Effects of this compound

| System | Effect Measured | Dose / Concentration | Result | Reference(s) |

| Rats | Cholesterol Biosynthesis | 25 mg/kg | 45% inhibition | [14][15] |

| K562 cells | Dengue Virus Replication | EC₅₀ = 4.5 µM | Inhibition of viral replication | [15] |

| Candida albicans | Fungal Growth | MIC = 12.5 µg/ml | Antifungal activity | [5] |

| Pyricularia oryzae | Fungal Growth | MIC = 6.25 µg/ml | Antifungal activity | [5] |

EC₅₀: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

The following sections summarize the methodologies employed in key experiments cited in the literature to characterize the effects of this compound.

HMG-CoA Synthase (HMGCS) Activity Assay

This protocol describes a common method to measure the enzymatic activity of HMGCS and assess its inhibition by compounds like this compound. The assay is based on the spectrophotometric detection of Coenzyme A (CoA) released during the condensation reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Principle: The HMGCS-catalyzed reaction is: Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA-SH

The released CoA-SH reacts with DTNB, and the increase in absorbance at 412 nm is monitored over time. The rate of this increase is directly proportional to the enzyme's activity.

Typical Protocol Summary (based on Skaff et al., 2012[1]):

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a buffer (e.g., 100 mM Tris-Cl, pH 8.0), 0.2 mM DTNB, and 400 µM Acetyl-CoA.

-

Enzyme and Inhibitor Incubation: Purified HMGCS enzyme (e.g., 2 µg/ml) is added to the mixture. For inhibition studies, the enzyme is pre-incubated with varying concentrations of this compound for specific time periods.

-

Reaction Initiation: After recording a baseline absorbance at 412 nm, the reaction is initiated by adding the second substrate, acetoacetyl-CoA (e.g., 7 µM).

-

Data Acquisition: The change in absorbance at 412 nm is recorded continuously using a spectrophotometer.

-

Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. For inhibition studies, the percentage of remaining activity is plotted against the inhibitor concentration or incubation time to determine parameters like IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ.

Figure 3. Generalized workflow for an HMGCS enzyme activity assay.

Cell-Based Assays for Mevalonate Pathway Inhibition

These assays assess the biological consequences of HMGCS inhibition in intact cells.

Principle: If this compound effectively inhibits the mevalonate pathway, it should induce a phenotype (e.g., growth inhibition) that can be rescued by supplying mevalonate, the product of the blocked enzymatic step, exogenously.

Typical Protocol Summary (based on Omura et al.[5]):

-

Cell Culture: Mammalian cells (e.g., Vero cells) are cultured in a standard growth medium (e.g., MEM with 2% calf serum).

-

Treatment: Cells are treated with a range of this compound concentrations. A parallel set of treatments is performed in a medium supplemented with 1 mM mevalonate.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

Viability/Growth Assessment: Cell viability or proliferation is measured using standard methods, such as MTT assay, crystal violet staining, or cell counting.

-

Analysis: The results are analyzed to confirm that this compound inhibits cell growth and that this inhibition is reversed by the addition of mevalonate, confirming the specificity of its action on the mevalonate pathway.

Western Blotting for Protein Expression Analysis

Western blotting can be used to analyze the expression levels of proteins affected by mevalonate pathway inhibition. For example, it can be used to measure levels of HMGCS itself or downstream signaling proteins.

Typical Protocol Summary (based on Chen et al., 2022[19]):

-

Cell Lysis: Cells treated with or without this compound are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., anti-HMGCS, anti-BCL2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. A loading control protein (e.g., GAPDH) is used to normalize the results.

Conclusion and Future Perspectives

This compound is a powerful and specific inhibitor of HMG-CoA synthase, acting via an irreversible covalent modification of the enzyme's active site. Its ability to potently block the mevalonate pathway at an early stage makes it an invaluable research tool for dissecting the complex roles of sterol and non-sterol isoprenoids in cell biology. The downstream consequences of this inhibition—disruption of cholesterol synthesis, protein prenylation, and other key cellular functions—underscore the pathway's importance. While its antibiotic properties were first noted, current research explores its potential in virology and as a chemosensitizing agent in oncology, for instance, by enhancing the pro-apoptotic effects of drugs like venetoclax in acute myeloid leukemia[19]. Further investigation into the therapeutic applications of this compound and next-generation HMGCS inhibitors continues to be a promising area of drug development.

References

- 1. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (R,R)-Hymeglusin | HMG-CoA synthase inhibitor | Hello Bio [hellobio.com]

- 4. scbt.com [scbt.com]

- 5. satoshi-omura.info [satoshi-omura.info]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 10. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prenylation - Wikipedia [en.wikipedia.org]

- 18. HMG-CoA reductase promotes protein prenylation and therefore is indispensible for T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Research applications of Hymeglusin in cell biology

An In-depth Technical Guide to the Research Applications of Hymeglusin in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as F-244, is a fungal β-lactone antibiotic that has garnered significant attention in cell biology research.[1][2] Originally identified for its antimicrobial properties, its primary and most studied function is the potent and specific inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS1).[3][4] HMGCS1 is a critical enzyme in the mevalonate (MVA) pathway, which is fundamental for the de novo synthesis of cholesterol and various non-sterol isoprenoids.[5][6] These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, and protein prenylation.[7] By targeting an early step in this pathway, this compound serves as a powerful chemical tool to investigate the roles of cholesterol metabolism and isoprenoid biosynthesis in various cellular processes, from cancer progression to viral replication. This guide details the core applications of this compound in cell biology, focusing on its mechanism, quantitative effects, and the experimental protocols used for its study.

Mechanism of Action: Inhibition of HMG-CoA Synthase

This compound exerts its inhibitory effect by targeting HMGCS1, the enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA.[8] This reaction is a key control point in the mevalonate pathway.[5] The inhibition is highly specific and results from the covalent modification of a critical cysteine residue (Cys129) within the active site of the HMGCS1 enzyme.[1][3][8] This covalent binding forms a stable thioester adduct, leading to irreversible inactivation of the enzyme.[2][3] The complete inhibition of enzyme activity has been observed at a binding ratio of 1.6-2.0 moles of this compound per mole of HMG-CoA synthase.[3] This precise mechanism makes this compound a more specific tool for studying this pathway compared to statins, which target the downstream enzyme HMG-CoA reductase (HMGCR).[9][10]

Core Applications in Cell Biology Research

Induction of Apoptosis in Cancer Cells

A primary application of this compound is in cancer cell biology, particularly in studying programmed cell death, or apoptosis. Research has shown that this compound can induce apoptosis and enhance the efficacy of other pro-apoptotic drugs in various cancer models, especially Acute Myeloid Leukemia (AML).[11][12][13]

-

BCL2 Downregulation : this compound has been demonstrated to decrease the expression of B-cell lymphoma 2 (BCL2), a key anti-apoptotic protein.[5][14] High levels of BCL2 are associated with cancer cell survival and chemoresistance. By reducing BCL2, this compound sensitizes cancer cells to apoptotic signals.

-

Synergy with Venetoclax : Venetoclax is a specific BCL2 inhibitor used in AML treatment.[12] Studies have shown that co-treatment with this compound significantly increases the apoptotic rates in AML cell lines (HL-60, KG-1) and primary AML cells compared to Venetoclax alone, without a corresponding increase in toxicity to normal mononuclear cells.[5][11][14]

-

MAPK Pathway Modulation : In some cancer contexts, the upregulation of HMGCS1 is linked to the activation of the mitogen-activated protein kinase (MAPK) pathway, which promotes cell proliferation and survival.[13] By inhibiting HMGCS1, this compound can suppress this pro-survival signaling pathway, contributing to its anti-cancer effects.[13]

Inhibition of Cell Proliferation and Migration

The products of the mevalonate pathway are crucial for cell growth and motility.[7] Isoprenoids, for instance, are required for the prenylation of small GTPases like Ras and Rho, which are master regulators of cell proliferation and migration.[7]

This compound's ability to block the MVA pathway makes it an effective inhibitor of these processes. This has been observed in various cancer cell types, including vascular smooth muscle cells and gastric cancer cells.[15][16] By depriving cells of essential isoprenoids, this compound disrupts downstream signaling cascades that control the cell cycle and cytoskeletal dynamics, leading to reduced proliferation and migration.[15][17]

Elucidating Cholesterol Homeostasis and Lipid Metabolism

As a specific inhibitor of a key enzyme in cholesterol biosynthesis, this compound is an invaluable tool for studying cellular lipid metabolism and homeostasis.[9][18] Unlike statins, which can lead to a feedback-induced upregulation of HMG-CoA reductase, targeting the upstream HMGCS1 with this compound provides a different mode of pathway disruption.[10] This allows researchers to dissect the complex feedback mechanisms that regulate cholesterol levels within the cell and understand how cancer cells dysregulate this pathway to support rapid growth.[16][19]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects on various cell lines.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

| Parameter | Target/Cell Line | Concentration | Reference |

|---|---|---|---|

| IC₅₀ | HMG-CoA Synthase | 0.12 µM | [1] |

| EC₅₀ | K562 cells (Dengue virus replication) | 4.5 µM | [1] |

| IC₅₀ | HL-60 cells (Cell Viability, 48h) | ~4 µM | [5][20] |

| IC₅₀ | KG-1 cells (Cell Viability, 48h) | >32 µM |[5][20] |

Table 2: Effects of this compound on Apoptosis in AML Cell Lines (Combination with Venetoclax)

| Cell Line | Treatment | Apoptotic Rate (%) | Reference |

|---|---|---|---|

| HL-60 | Venetoclax (0.1 µM) | ~25% | [11] |

| HL-60 | This compound (16 µM) | ~20% | [11] |

| HL-60 | Venetoclax (0.1 µM) + this compound (16 µM) | ~60% | [11] |

| KG-1 | Venetoclax (10 µM) | ~15% | [11] |

| KG-1 | This compound (16 µM) | ~5% | [11] |

| KG-1 | Venetoclax (10 µM) + this compound (16 µM) | ~35% |[11] |

Note: Apoptotic rates are approximate values derived from published graphs for illustrative purposes.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to study this compound's effects.

Cell Culture and Treatment

-

Cell Lines : AML cell lines such as HL-60 and KG-1 are commonly used.[5][13] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

This compound Preparation : this compound is typically dissolved in DMSO to create a stock solution and stored at -20°C or -80°C.[1][21] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Treatment : Cells are seeded at a specific density (e.g., 5x10⁴ cells/mL) and allowed to adhere or stabilize before being treated with various concentrations of this compound, a vehicle control (DMSO), and/or other compounds for specified time periods (e.g., 24, 48, 72 hours).[5]

Cell Viability Assay (CCK-8)

-

Principle : The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases, resulting in a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol :

-

Seed 5x10⁴ cells/mL in a 96-well plate.[5]

-

Treat cells with this compound as described above.

-

After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the vehicle-treated control group.

-

Apoptosis Assay (Flow Cytometry)

-

Principle : This assay uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like 7-AAD or Propidium Iodide (PI) (which enters cells with compromised membranes in late apoptosis/necrosis) to quantify apoptotic cells.

-

Protocol :

-

Treat approximately 1x10⁶ cells with this compound.[13]

-

After treatment, harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.[13]

-

Add fluorescently-labeled Annexin V and 7-AAD/PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.[13]

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Conclusion

This compound is a highly specific and potent inhibitor of HMGCS1, making it an essential chemical probe in cell biology. Its applications span the fundamental study of cholesterol metabolism to the preclinical investigation of novel anti-cancer strategies. By inducing apoptosis and inhibiting cell proliferation and migration, this compound shows significant promise, particularly in hematological malignancies like AML. Its ability to synergize with existing therapeutics such as Venetoclax highlights a promising path for developing combination therapies to overcome drug resistance. Future research will likely continue to explore the full spectrum of cellular processes regulated by the mevalonate pathway using this compound as a key investigational tool, further clarifying its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding site for fungal beta-lactone this compound on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct vascular effects of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting HMGCS1 restores chemotherapy sensitivity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]

- 15. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. MAGI-2 Inhibits cell migration and proliferation via PTEN in human hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol synthesis inhibition: Significance and symbolism [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Preparation of Hymeglusin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Hymeglusin stock solutions for various experimental applications. This compound is a fungal β-lactone antibiotic that acts as a specific and irreversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase.[1][2][3] This inhibition occurs through the covalent modification of the active site cysteine residue (Cys129) of the enzyme.[1][2][4]

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₅ | [1][3][5] |

| Molecular Weight | 324.41 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [3][5] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL), ethanol, methanol, chloroform, acetone, and ethyl acetate. Insoluble in water. | [1][5][6] |

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-